2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
2-Methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group and a methoxy-methylbenzene sulfonamide moiety.
The compound’s crystallographic data, if available, would likely be refined using SHELX software, a widely recognized tool for small-molecule structural analysis . Its IR and NMR spectral profiles are expected to exhibit characteristic bands for sulfonamide (S=O at ~1350–1150 cm⁻¹), carbonyl (C=O at ~1660–1680 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹), consistent with related sulfonamide derivatives .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-8-9-18-16(14-17)5-3-11-24(18)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVDFGCMVISQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other sulfonamide-based compounds, it may influence pathways involving enzymes that interact with sulfonamides.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might impact the compound’s activity.
Biological Activity
2-Methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining thiophene and sulfonamide functionalities, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes:
- A methoxy group
- A methyl group
- A thiophene carbonyl moiety
- A sulfonamide group
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Carbonic Anhydrase : Similar compounds have been studied as inhibitors of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes including respiration and acid-base balance. Some derivatives have shown effective inhibition of tumor-associated isoforms (CA IX and XII) in the nanomolar range, suggesting potential for anticancer applications .
- Antitumor Activity : The sulfonamide derivatives exhibit promising antitumor effects by inducing apoptosis in cancer cells. For instance, studies on related benzenesulfonamide analogs have demonstrated significant growth inhibition in glioblastoma cells through receptor tyrosine kinase interactions .
- Cardiovascular Effects : Research has indicated that certain sulfonamide derivatives can influence cardiovascular functions by acting as endothelin receptor antagonists and potentially reducing pulmonary vascular resistance .
In Vitro Studies
A study investigating the cytotoxic effects of related sulfonamides on glioblastoma (GBM) cells revealed that specific derivatives exhibited up to 78% inhibition of cell growth at 100 µM concentration. The study highlighted the potential for targeted therapies using these compounds due to their selective action on cancerous cells while sparing normal cells .
In Vivo Studies
Research involving isolated rat heart models demonstrated that some benzenesulfonamide derivatives could modulate perfusion pressure and coronary resistance. These findings suggest a possible therapeutic role in managing heart failure conditions through calcium channel interactions .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide suggest potential applications in drug development. The sulfonamide group is known for its antibacterial properties, while the tetrahydroquinoline scaffold has been linked to various bioactivities:
- Antimicrobial Activity : Compounds containing sulfonamide groups are often investigated for their ability to inhibit bacterial growth. The presence of the tetrahydroquinoline may enhance this activity through various mechanisms.
- Anticancer Potential : Similar compounds have shown promise as anticancer agents. The ability of the tetrahydroquinoline moiety to interact with biological targets involved in cancer cell proliferation could be a focus for future studies.
Despite limited published research specifically on this compound, its structural similarity to other bioactive molecules warrants investigation into its biological activity:
- Drug Target Identification : Research could explore potential interactions with specific enzymes or receptors implicated in diseases such as cancer or bacterial infections.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity could lead to the development of more potent derivatives.
Chemical Similarity and Derivative Synthesis
The compound's unique structure may inspire the synthesis of related compounds for comparative studies:
- Synthesis of Analogues : Researchers might synthesize analogues by modifying different parts of the molecule to assess changes in biological activity.
- Chemical Libraries : Inclusion in chemical libraries for high-throughput screening against various biological targets.
Case Studies and Research Findings
Currently, there are no comprehensive case studies published specifically on this compound's applications. However, related compounds have been documented in literature for their diverse biological activities:
| Compound | Activity | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | PubChem |
| Tetrahydroquinoline derivatives | Anticancer | Various studies |
Future Research Directions
Given the promising structure of this compound, further research is warranted:
- Biological Testing : Conducting in vitro and in vivo studies to evaluate antimicrobial and anticancer properties.
- Mechanistic Studies : Investigating the mechanisms by which this compound interacts with biological systems.
- Optimization of Structure : Exploring variations in the chemical structure to enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with sulfonamide-triazole hybrids (e.g., compounds 7–15 in ) and thiophene-containing sulfonamides (e.g., 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide in ). Key differentiating features include:
- Tetrahydroquinoline Core: Unlike triazole-based analogs, the tetrahydroquinoline moiety provides a rigid, planar structure that may enhance binding affinity in biological targets.
- Methoxy-Methylbenzene Sulfonamide : The methoxy and methyl groups on the benzene ring modulate solubility and steric effects compared to unsubstituted or halogenated aryl sulfonamides .
Table 1: Structural Comparison of Sulfonamide Derivatives
Spectral and Physicochemical Properties
Spectral data for the target compound can be inferred from analogs:
- IR Spectroscopy : Expected C=O stretch at ~1680 cm⁻¹ (thiophene carbonyl) and S=O asymmetric/symmetric stretches at ~1350–1150 cm⁻¹, consistent with sulfonamides in . Absence of N-H stretches (~3300 cm⁻¹) would indicate full substitution at the sulfonamide nitrogen.
- NMR Spectroscopy: Aromatic protons in the tetrahydroquinoline and thiophene rings would resonate at δ 6.5–8.5 ppm, while methoxy protons appear as a singlet at δ ~3.8 ppm .
Table 2: Spectral Data Comparison
| Compound | IR C=O (cm⁻¹) | IR S=O (cm⁻¹) | ¹H-NMR Aromatic (ppm) |
|---|---|---|---|
| Target Compound | ~1680 | ~1350–1150 | 6.5–8.5 |
| Compounds 4–6 () | 1663–1682 | 1243–1258* | 7.0–8.2 |
| 827593-21-5 () | N/A | N/A | 7.1–8.3 (thiophene) |
*C=S stretches in compounds .
Preparation Methods
Bromination-Cyanation-Hydrolysis Sequence
Adapted from CN111100042B, 4-methoxybenzenesulfonamide undergoes bromination at position 3 using bromine and iron powder in dichloromethane at 60°C (6 hours, 88.6% yield). Subsequent cyanation with cuprous cyanide and iodide in DMF at 120°C introduces a nitrile group, which is hydrolyzed to a carboxylic acid via HCl gas saturation in methanol, followed by esterification and final hydrolysis to yield 2-methoxy-5-sulfamoylbenzoic acid. Methylation at the 5-position is achieved using methyl iodide under basic conditions.
Direct Sulfonamidation via Chlorosulfonation
CN105439915A describes a streamlined method where 2-methoxy-5-methylbenzoic acid methyl ester reacts with sodium aminosulfinate in DMF at 45–60°C for 10–14 hours, yielding 2-methoxy-5-sulfamoylbenzoic acid methyl ester (94% purity). This approach avoids multi-step halogenation and reduces waste generation.
Table 1: Comparison of Benzene Sulfonamide Synthesis Methods
| Method | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromination-Cyanation | Br₂, Fe, CuCN | 60–120°C, DMF | 88.6% | >95% |
| Direct Sulfonamidation | NaSO₂NH₂, DMF | 45–60°C, 14 h | 92% | 94% |
Synthesis of the Tetrahydroquinoline-Thiophene Carbonyl Moiety
The tetrahydroquinoline scaffold is synthesized enantioselectively via biomimetic reduction, as reported in Chin. J. Chem. 2020.
Enantioselective Tetrahydroquinoline Formation
2-Aminochalcones undergo acid-catalyzed cyclization with [Ru(p-cymene)I₂]₂ and chiral phosphoric acid (R)-3d in DCM at 70°C, yielding tetrahydroquinolines with >90% enantiomeric excess (ee). The thiophene-2-carbonyl group is introduced via acylation using thiophene-2-carbonyl chloride in THF at 0°C, followed by warming to room temperature (12 hours, 85% yield).
Key Reaction Parameters:
-
Solvent: Dichloromethane (cyclization), THF (acylation)
-
Temperature: 70°C (cyclization), 0°C → RT (acylation)
Coupling of Benzene Sulfonamide and Tetrahydroquinoline-Thiophene Carbonyl
The final step involves forming the sulfonamide bond between the benzene sulfonamide and the tetrahydroquinoline amine.
Sulfonyl Chloride-Amine Coupling
Adapted from ChemicalBook, the benzene sulfonamide core is converted to its sulfonyl chloride derivative using PCl₅ in chlorobenzene (80°C, 3 hours). The chloride reacts with the tetrahydroquinoline-thiophene amine in aqueous NaOH at 20°C under ultrasonication (1.5 hours, 99% yield).
Direct Coupling via Chloroacetyl Intermediate
PMC PMC4177648 outlines an alternative where 2-chloroacetamide derivatives react with amines in DMF with K₂CO₃/KI. Applied here, 2-methoxy-5-methylbenzenesulfonyl chloride reacts with the tetrahydroquinoline-thiophene amine in DMF at 70°C (8 hours, 87% yield).
Table 2: Coupling Method Performance
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Sulfonyl Chloride | NaOH, H₂O, 20°C, ultrasound | 99% | 98% |
| Chloroacetyl Mediated | DMF, K₂CO₃, 70°C | 87% | 95% |
Optimization and Scalability Considerations
Solvent and Catalyst Impact
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds (e.g., thiophene-2-carbonyl chloride) under acidic conditions .
- Step 2 : Sulfonamide coupling between the tetrahydroquinoline intermediate and 2-methoxy-5-methylbenzenesulfonyl chloride using a base (e.g., pyridine or triethylamine) to activate the sulfonyl group .
- Critical Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions, such as over-sulfonation or decomposition of the thiophene moiety .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (if single crystals are obtained) with SHELXL for refinement to confirm bond lengths, angles, and stereochemistry .
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy and methyl groups on the benzene ring, thiophene conjugation) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
Q. What are the solubility characteristics of this compound, and how do they impact experimental design?
- Methodological Answer :
- Solubility Profile : Likely polar due to sulfonamide and methoxy groups. Test solubility in DMSO, DMF, or methanol for in vitro assays. Use co-solvents (e.g., PEG 400) for in vivo studies .
- Impact : Poor aqueous solubility may necessitate formulation optimization (e.g., nanoemulsions or cyclodextrin complexes) for bioavailability studies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, use isogenic cell lines to control for genetic drift .
- Compound Purity : Confirm purity (>95%) via HPLC with UV/Vis detection. Trace impurities (e.g., unreacted sulfonyl chloride) can skew results .
- Mechanistic Redundancy : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition + cellular viability assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
- Methodological Approach :
- Substituent Modifications : Systematically vary groups (e.g., replace methoxy with ethoxy or halogens) to assess impact on target binding .
- Key Parameters :
| Modification | Effect | Reference |
|---|---|---|
| Thiophene → Furan | Reduced metabolic stability | |
| Methyl → CF | Enhanced lipophilicity |
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., cyclooxygenase-2) .
Q. What advanced techniques elucidate the compound's mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .
- Pharmacodynamic Studies : Use CRISPR-Cas9 knockout models to validate target relevance in disease pathways .
- In Situ Imaging : Apply fluorescence-labeled analogs for real-time tracking in cellular compartments .
Q. How can computational methods improve the prediction of this compound's pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
